3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex heterocyclic systems. The base name "pyrazolo[1,5-a]pyridine" indicates the fusion pattern between the pyrazole and pyridine rings, where the pyrazole ring is fused to the pyridine ring at positions 1 and 5 of the pyrazole and positions a and 1 of the pyridine ring system. This naming convention provides precise structural information about the connectivity and orientation of the fused ring system.
The "tetrahydro" prefix specifically denotes the saturation of four positions within the pyridine ring portion of the molecule, transforming the aromatic six-membered ring into a partially saturated cyclohexene derivative. This structural modification is indicated by the positional descriptors 4,5,6,7, which identify the specific carbon atoms that have been reduced from the fully aromatic system. The systematic approach to nomenclature ensures unambiguous identification of the compound's structure across different research contexts.
The substituent designations "3-nitro" and "2-carboxylic acid" precisely locate the functional groups within the molecular framework. The nitro group occupies position 3 of the pyrazole ring, while the carboxylic acid functionality is positioned at carbon 2 of the same ring system. This specific substitution pattern creates a unique electronic environment that distinguishes this compound from other members of the pyrazolopyridine family.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₈H₉N₃O₄ | Eight carbon atoms with three nitrogen and four oxygen atoms |
| Molecular Weight | 211.17 g/mol | Calculated molecular mass |
| Chemical Abstracts Service Number | 459157-33-6 | Unique registry identifier |
| Systematic Name | This compound | Complete International Union of Pure and Applied Chemistry name |
The structural identification of this compound relies on multiple analytical approaches that confirm both its molecular composition and three-dimensional arrangement. The Simplified Molecular Input Line Entry System representation "C1CCN2C(=C(C(=N2)C(=O)O)N+[O-])C1" provides a linear description of the molecular connectivity, encoding the ring fusion pattern and functional group positions. This notation system enables precise computer-based molecular modeling and database searching across various chemical information systems.
The compound's structural complexity necessitates careful consideration of stereochemical factors and conformational preferences. The tetrahydropyridine ring adopts specific three-dimensional conformations that influence the overall molecular shape and electronic distribution. The presence of the nitro group introduces additional electronic effects that can influence the preferred conformations and reactivity patterns of the entire molecular system.
Historical Development in Heterocyclic Chemistry
The historical development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry and the systematic exploration of pyrazolopyridine derivatives. The foundational understanding of heterocyclic compounds began in the nineteenth century with the recognition that cyclic organic molecules containing atoms other than carbon could exhibit unique properties and reactivity patterns. This early recognition laid the groundwork for the systematic investigation of nitrogen-containing heterocycles that would eventually encompass the pyrazolopyridine family.
The development of pyrazolo[1,5-a]pyridine chemistry emerged from the convergence of pyrazole and pyridine research traditions during the twentieth century. Researchers recognized that fused heterocyclic systems could combine the beneficial properties of individual ring systems while introducing novel characteristics not present in the separate components. This realization drove extensive synthetic efforts to develop efficient methods for constructing pyrazolopyridine frameworks and exploring their chemical and biological properties.
The systematic exploration of pyrazolo[1,5-a]pyridine derivatives gained significant momentum with the development of versatile synthetic methodologies. Early approaches focused on cyclization reactions of nitrogen-containing precursors, particularly utilizing the reactivity of aminopyridine derivatives and various electrophilic partners. These foundational synthetic strategies established the basic principles for constructing the fused ring system and provided the groundwork for subsequent modifications and elaborations.
The introduction of nitro substituents into pyrazolopyridine frameworks represents a specific development within the broader context of nitro compound chemistry. The nitro group has long been recognized as a powerful electron-withdrawing substituent that can dramatically alter the electronic properties of organic molecules. The strategic incorporation of nitro groups into heterocyclic systems became particularly important as researchers sought to fine-tune the electronic characteristics of these compounds for specific applications.
The development of tetrahydropyrazolopyridine derivatives emerged from efforts to modulate the aromatic character and conformational flexibility of fully unsaturated systems. Partial reduction of pyridine rings within fused systems provided access to molecules with intermediate properties between fully aromatic and completely saturated systems. This approach enabled researchers to systematically explore how varying degrees of unsaturation influence molecular properties and reactivity patterns.
Contemporary synthetic approaches to pyrazolo[1,5-a]pyridine derivatives have benefited from advances in mechanistic understanding and the development of more sophisticated synthetic methodologies. Modern approaches include sonochemical synthesis strategies that enable efficient construction of these complex molecular frameworks under mild conditions. These developments have made compounds like this compound more accessible for systematic study and potential applications.
The historical trajectory of pyrazolopyridine chemistry demonstrates the iterative nature of chemical research, where each generation of compounds builds upon previous discoveries while introducing new structural features and properties. The specific combination of nitro substitution, partial saturation, and carboxylic acid functionality in this compound represents a sophisticated example of how modern heterocyclic chemistry can create molecules with precisely tailored structural and electronic characteristics.
| Historical Period | Key Development | Relevance to Target Compound |
|---|---|---|
| Late 19th Century | Recognition of heterocyclic chemistry principles | Established fundamental understanding of nitrogen-containing rings |
| Early 20th Century | Development of pyrazole and pyridine chemistry | Provided foundational knowledge for fused ring systems |
| Mid-20th Century | Systematic exploration of fused heterocycles | Led to pyrazolo[1,5-a]pyridine framework development |
| Contemporary Era | Advanced synthetic methodologies and mechanistic understanding | Enabled efficient synthesis of complex substituted derivatives |
The evolution of analytical techniques has paralleled the synthetic developments, enabling increasingly precise characterization of complex heterocyclic molecules. Modern spectroscopic and crystallographic methods provide detailed structural information that guides synthetic design and mechanistic understanding. This analytical capability has been essential for confirming the structures of compounds like this compound and understanding their chemical behavior.
Properties
IUPAC Name |
3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(13)6-7(11(14)15)5-3-1-2-4-10(5)9-6/h1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWUUHHCMMBICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C(=N2)C(=O)O)[N+](=O)[O-])C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160955 | |
| Record name | 4,5,6,7-Tetrahydro-3-nitropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459157-33-6 | |
| Record name | 4,5,6,7-Tetrahydro-3-nitropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459157-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-3-nitropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of a sydnone to a propargylic acid amide, followed by further functionalization to introduce the nitro group . The reaction conditions often require the use of organic solvents such as acetonitrile and catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cycloaddition .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Cycloaddition: The pyrazole ring can engage in further cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alcohols or amines in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used.
Cycloaddition: Reagents like sydnones and propargylic acid derivatives are employed.
Major Products:
Reduction: Conversion to 3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid.
Esterification: Formation of esters such as methyl or ethyl esters of the carboxylic acid.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures exhibited MIC values ranging from 2.50 to 20 µg/mL against various bacterial strains, indicating significant antimicrobial potential .
Anti-inflammatory Effects
Research has shown that derivatives of this compound possess notable anti-inflammatory activities:
- Inhibition of Cyclooxygenase Enzymes : Certain derivatives have been reported to inhibit COX-1 and COX-2 enzymes effectively. For example, one derivative demonstrated an IC₅₀ of 0.01 μM for COX-2 inhibition, indicating its potential as a selective anti-inflammatory agent .
Analgesic Properties
The analgesic effects of pyrazolo derivatives have been explored extensively:
- In Vivo Studies : Compounds similar to this compound showed significant analgesic activity in animal models. The percentage inhibition of pain responses was notably higher than that of established analgesics like celecoxib .
Case Study 1: Synthesis and Evaluation
A study published in MDPI explored the synthesis of various pyrazolo derivatives and their biological evaluations. Among them, a specific derivative showed superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Structure-Activity Relationship (SAR)
Another research highlighted the importance of structural modifications on the biological activity of pyrazolo compounds. By modifying functional groups on the pyrazolo ring system, researchers were able to enhance both the potency and selectivity for COX enzymes .
Mechanism of Action
The mechanism of action of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
- Structure : Ethyl ester at position 2; lacks nitro group.
- Synthesis: Prepared via reaction of tetrahydropyridino[1,2-c][1,2,3]oxadiazolone with ethyl propiolate in o-xylene under reflux (26% yield) .
- Key Differences :
- The ester group reduces polarity compared to the carboxylic acid, making it more lipophilic.
- Serves as a synthetic precursor; hydrolysis of the ester could yield the carboxylic acid derivative.
- Applications : Intermediate in organic synthesis rather than a final bioactive molecule.
4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid
- Structure : Bromine substituent at position 4; carboxylic acid at position 2.
- Key Differences :
- Applications : Valued as a versatile intermediate for constructing complex molecules in medicinal chemistry.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-amine
- Structure: Amino group at position 3; lacks carboxylic acid and nitro groups.
- Key Differences: The amine group introduces basicity and hydrogen-bonding capability, contrasting with the nitro group’s electron-withdrawing effects. Potential for functionalization (e.g., acylation, sulfonylation) to modulate bioactivity.
- Applications : Likely used in targeting amine-interacting biological systems, such as enzyme active sites.
Comparative Data Table
*Molecular weights calculated based on standard atomic masses.
Research Findings and Implications
- Synthetic Challenges : The nitro group in the target compound may complicate synthesis due to steric and electronic effects during nitration. In contrast, bromination or amination reactions (as in compounds) might offer higher selectivity .
- Bioactivity : The carboxylic acid and nitro groups in the target compound could enhance binding to polar biological targets (e.g., enzymes), while bromine in analogs facilitates diversification for structure-activity relationship (SAR) studies.
- Commercial Viability : The nitro derivative is priced as a premium research chemical, whereas ester or brominated analogs are more cost-effective intermediates .
Biological Activity
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its potential as an antitumor agent, its mechanism of action against various pathogens, and its inhibitory effects on specific enzymes.
The compound is characterized by the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 196.18 g/mol
- Physical Form : Solid
Antitumor Activity
Recent studies have indicated that derivatives of tetrahydropyrazolo compounds exhibit significant antitumor properties. For instance, a study highlighted that compounds with similar structures showed cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell survival and growth.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains and fungi. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit critical enzymatic processes necessary for microbial survival.
Enzymatic Inhibition
The compound has shown promise as an inhibitor of various enzymes. Notably:
- Dihydroorotate Dehydrogenase (DHODH) : Inhibition studies have demonstrated that this compound can effectively block DHODH activity, which is crucial in the de novo pyrimidine synthesis pathway. This inhibition has implications for immunosuppressive therapies and treatment of certain cancers.
- Xanthine Oxidase (XO) : Preliminary data suggest moderate inhibitory activity against XO, an enzyme involved in uric acid production. This could have therapeutic applications in treating gout and other hyperuricemic conditions.
Data Tables
| Biological Activity | Tested Concentration | Effect Observed |
|---|---|---|
| Antitumor (e.g., A549 cells) | 10 µM | Significant reduction in cell viability |
| Antimicrobial (e.g., E. coli) | 50 µg/mL | Inhibition of growth |
| DHODH Inhibition | IC50 = 25 µM | Effective blockade of enzyme activity |
| XO Inhibition | IC50 = 72 µM | Moderate inhibition |
Case Studies
- Case Study on Antitumor Activity : A recent investigation into the cytotoxic effects of tetrahydropyrazolo derivatives revealed that compounds structurally similar to this compound exhibited a dose-dependent decrease in viability across several cancer cell lines including breast and lung cancer models.
- Antimicrobial Efficacy : Another study assessed the antimicrobial potential of this compound against Staphylococcus aureus and Candida albicans. Results indicated a notable zone of inhibition at concentrations above 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid, and what are the critical reaction parameters?
- Methodology : The compound can be synthesized via multi-step one-pot reactions or reflux conditions using precursors like enaminones or substituted pyrazole derivatives. Key steps include cyclization with heterocyclic amines (e.g., diazonium salts) and nitration at the 3-position. For example, and describe one-pot syntheses of related tetrahydropyrazolo-pyridine derivatives using ethanol/DMF as solvents, with reaction times of 5–12 hours under reflux. Critical parameters include temperature control (80–100°C), stoichiometric ratios of reagents, and purification via recrystallization from polar aprotic solvents like DMF or THF .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodology : Combine 1H/13C NMR to assign proton and carbon environments (e.g., nitro group deshielding effects at δ ~8.5 ppm for aromatic protons, carboxylate carbons at δ ~165–170 ppm). IR spectroscopy verifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹, carboxylic acid O-H stretches at ~2500–3300 cm⁻¹). HRMS confirms molecular weight (e.g., [M+H]+ ion matching calculated mass within ±2 ppm error). , and 6 validate these methods for analogous compounds .
Q. What are the key considerations for optimizing the solubility and stability of this compound in experimental settings?
- Methodology : Solubility can be enhanced using polar solvents like DMSO or DMF, while stability requires storage under inert atmospheres (argon/nitrogen) at –20°C to prevent nitro group reduction or hydrolysis. emphasizes separating waste to avoid decomposition byproducts and environmental contamination .
Advanced Questions
Q. What strategies can resolve contradictory spectral data (e.g., unexpected coupling constants in NMR) during characterization of derivatives?
- Methodology : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguities in proton-carbon correlations. For example, unexpected splitting in 1H NMR may arise from restricted rotation or tautomerism; and utilized 13C DEPT and NOESY to confirm regioisomerism in similar scaffolds. Cross-validate with IR and HRMS to rule out impurities .
Q. How can computational chemistry methods assist in predicting reactivity and electronic properties of this compound?
- Methodology : Perform DFT calculations (e.g., Gaussian 09) to model electron density maps, HOMO-LUMO gaps, and nitro group electrophilicity. and validated HRMS data against computational predictions, ensuring accuracy in mass-to-charge ratios. Molecular docking can predict binding affinities if biological targets are hypothesized .
Q. What methodological approaches are recommended for designing novel derivatives to explore structure-activity relationships?
- Methodology : Introduce substituents at the 4,5,6,7-tetrahydro positions via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution . and demonstrate successful derivatization using benzofuran moieties or arylidene hydrazides. Prioritize electron-withdrawing groups (e.g., halogens) to modulate nitro group reactivity. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
